1-Methyl-2-phenylpyrrolidine

Physical organic chemistry Nucleophilicity quantification Structure-reactivity relationships

1-Methyl-2-phenylpyrrolidine (CAS 938-36-3) is a tertiary heterocyclic amine belonging to the 2-phenylpyrrolidine class, characterized by an N-methylpyrrolidine core substituted at the 2-position with a phenyl ring. With a molecular weight of 161.24 g/mol, XLogP3 of 2.3, zero hydrogen bond donors, and a single hydrogen bond acceptor , this compound serves as a structural analogue of nicotine in which the 3-pyridyl ring is replaced by a phenyl moiety.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 938-36-3
Cat. No. B1208226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-phenylpyrrolidine
CAS938-36-3
SynonymsN-methyl-2-phenylpyrrolidine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CC=CC=C2
InChIInChI=1S/C11H15N/c1-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3
InChIKeyRUJFIXHHAWJMRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-phenylpyrrolidine (CAS 938-36-3): Structural and Physicochemical Baseline for Procurement Specification


1-Methyl-2-phenylpyrrolidine (CAS 938-36-3) is a tertiary heterocyclic amine belonging to the 2-phenylpyrrolidine class, characterized by an N-methylpyrrolidine core substituted at the 2-position with a phenyl ring [1]. With a molecular weight of 161.24 g/mol, XLogP3 of 2.3, zero hydrogen bond donors, and a single hydrogen bond acceptor [2], this compound serves as a structural analogue of nicotine in which the 3-pyridyl ring is replaced by a phenyl moiety. This seemingly minor substitution fundamentally alters the electronic character and nucleophilic reactivity of the pyrrolidine nitrogen, creating distinct properties that cannot be replicated by nicotine, nornicotine, unsubstituted 2-phenylpyrrolidine, or N-methylpyrrolidine itself.

Why Generic Substitution Fails for 1-Methyl-2-phenylpyrrolidine: The Phenyl-vs-Pyridyl Differentiation


The replacement of nicotine's pyridyl ring with a phenyl group in 1-methyl-2-phenylpyrrolidine is not a conservative structural change; it produces quantifiably distinct nucleophilic reactivity and Lewis basicity that determine behavior in both synthetic and biological contexts [1]. Unlike nicotine, which experiences a 24 kJ mol⁻¹ reduction in pyrrolidine Lewis basicity due to the electron-withdrawing pyridyl substituent, 1-methyl-2-phenylpyrrolidine retains substantially higher nucleophilicity with only an 11 kJ mol⁻¹ reduction [2]. Consequently, compounds such as nicotine, nornicotine, or 2-phenylpyrrolidine cannot serve as drop-in replacements without altering reaction kinetics, metabolic fate, or receptor binding profiles. The quantitative evidence below establishes precisely where 1-methyl-2-phenylpyrrolidine diverges from its closest analogues.

1-Methyl-2-phenylpyrrolidine: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Mayr Nucleophilicity Parameter (N): 1-Methyl-2-phenylpyrrolidine vs. Nicotine in Acetonitrile

On the Mayr nucleophilicity scale, 1-methyl-2-phenylpyrrolidine exhibits an N parameter of 15.70 (sN = 0.54) in acetonitrile at 20 °C, which is 4.10 units higher than nicotine (N = 11.60, sN = 0.81) measured under identical conditions [1]. This 35% higher N value indicates substantially greater nucleophilic reactivity toward reference benzhydrylium electrophiles, arising because the phenyl substituent exerts a weaker electron-withdrawing effect than the 3-pyridyl group of nicotine [2].

Physical organic chemistry Nucleophilicity quantification Structure-reactivity relationships

Lewis Basicity Modulation: Phenyl vs. Pyridyl Substitution at the Pyrrolidine 2-Position

Quantum chemical calculations demonstrate that introducing a phenyl ring at the 2-position of N-methylpyrrolidine reduces the Lewis basicity of the pyrrolidine nitrogen by only 11 kJ mol⁻¹, compared to a 24 kJ mol⁻¹ reduction when a 3-pyridyl ring is introduced (i.e., nicotine) [1]. The parent N-methylpyrrolidine scaffold serves as the common baseline, and the differential ΔΔ = 13 kJ mol⁻¹ represents a measurable difference in the electronic environment of the reactive nitrogen center that governs protonation equilibria, hydrogen-bond acceptor strength, and coordination chemistry.

Computational chemistry Lewis basicity Nicotine analogue design

Competitive Demethylation: 1-Methyl-2-phenylpyrrolidine as a Competitive Substrate for Nicotine N-Demethylase

In Nicotiana plumbaginifolia cell suspension cultures, (R,S)-1-methyl-2-phenylpyrrolidine undergoes demethylation that is competitive with the demethylation of (R,S)-nicotine, demonstrating that both compounds are processed by the same N-demethylase enzyme system (CYP82 family) [1]. This competitive relationship enables 1-methyl-2-phenylpyrrolidine to serve as a mechanistic probe that decouples the N-demethylation step from pyridine-specific metabolic pathways that dominate nicotine's clearance.

Plant biochemistry Nicotine metabolism Cytochrome P450

Identical 15N Kinetic Isotope Effect: 1-Methyl-2-phenylpyrrolidine as a Mechanistic Mimic of Nicotine N-Demethylation

The 15N kinetic isotope effect (KIE) for N-demethylation of 1-methyl-2-phenylpyrrolidine was measured at 1.0032, identical within experimental error to the 15N KIE of 1.0028 determined for nicotine under the same in vivo plant cell culture system [1]. This identical heavy-atom isotope effect confirms that the C-N bond fission step is not rate-limiting for either substrate and that the phenyl-for-pyridyl replacement does not alter the kinetic mechanism of cytochrome P450-mediated N-demethylation.

Enzyme mechanism Heavy-atom isotope effects Cytochrome P450

CYP2A6 Inhibition: Quantitative Distinction from Nicotine as a Metabolic Substrate

1-Methyl-2-phenylpyrrolidine inhibits CYP2A6 with an IC50 of 50 µM (5.00 × 10⁴ nM) in human liver microsomes [1]. By contrast, nicotine serves as the canonical CYP2A6 substrate with a reported Km in the range of 50-100 µM for cotinine formation, meaning the phenyl analogue acts as a weak inhibitor rather than an efficient substrate of this isoform. This functional divergence arises directly from the absence of the pyridyl nitrogen required for high-affinity CYP2A6 binding [2].

Drug metabolism CYP2A6 inhibition In vitro ADME

Chiral Resolution Potential: Cyclopalladation-Mediated Kinetic Resolution of Racemic 1-Methyl-2-phenylpyrrolidine

Racemic 1-methyl-2-phenylpyrrolidine undergoes kinetic resolution via ortho-cyclopalladation in the presence of an optically active base, yielding a dimeric palladacycle enriched in one enantiomer [1]. This represents the first demonstration of kinetic resolution of a racemic C*-chiral tertiary heterocyclic amine ligand via cyclopalladation, with the absolute configuration of the predominant enantiomer established by X-ray diffraction of the (S)-prolinate derivative. In contrast, 2-phenylpyrrolidine (CAS 1006-64-0) lacks the N-methyl group required for this specific cyclopalladation pathway [2].

Organometallic chemistry Chiral resolution Cyclopalladation

1-Methyl-2-phenylpyrrolidine (CAS 938-36-3): Evidence-Backed Application Scenarios for Procurement Decision-Making


Mechanistic Probe for Nicotine N-Demethylase Enzymology (CYP82 / CYP2A6 Studies)

The identical 15N KIE (1.0032 vs. 1.0028 for nicotine) [1] and competitive demethylation behavior [2] establish 1-methyl-2-phenylpyrrolidine as a validated non-pyridyl substrate for studying the kinetic mechanism of nicotine N-demethylation. Researchers investigating CYP82 family enzymes in plants or CYP2A6 in mammals can use this compound to isolate the N-demethylation step from competing pyridine oxidation pathways that complicate interpretation when nicotine is the substrate.

Nucleophilic Reactivity Reference Standard for Structure-Reactivity Correlation Studies

The experimentally determined Mayr nucleophilicity parameters (N = 15.70 in MeCN; N = 16.80 in CH₂Cl₂) [1] position 1-methyl-2-phenylpyrrolidine as a well-characterized tertiary amine nucleophile on a quantitative reactivity scale spanning over 30 orders of magnitude. This makes it a valuable reference compound for benchmarking new nucleophiles, calibrating computational reactivity predictions, and teaching structure-reactivity relationships in physical organic chemistry curricula.

Chiral Ligand Precursor via Cyclopalladation-Mediated Kinetic Resolution

The demonstrated kinetic resolution of racemic 1-methyl-2-phenylpyrrolidine through ortho-cyclopalladation [1] provides a documented synthetic route to enantiomerically enriched material. This is directly relevant for laboratories synthesizing chiral palladacycle catalysts or enantiopure 2-phenylpyrrolidine derivatives as synthetic intermediates for medicinal chemistry programs targeting nicotinic receptors or other chiral biological targets.

Metabolic Stability Benchmark in ADME Assays Requiring Reduced CYP2A6 Clearance

With a CYP2A6 IC50 of 50 µM [1] and the absence of the pyridyl moiety that drives rapid hepatic extraction of nicotine, 1-methyl-2-phenylpyrrolidine serves as a more metabolically persistent scaffold for in vitro ADME studies. This is particularly relevant when designing tool compounds intended to probe nicotinic receptor pharmacology in cellular assays where rapid substrate depletion would confound concentration-response measurements.

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